
(E)-2-(3,5-Dimethylphenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida es un compuesto orgánico que presenta un grupo funcional hidrazida unido a un anillo de furano y un grupo dimetilfenoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida típicamente implica la condensación de 2-(3,5-dimetilfenoxi)acetohidrazida con furan-2-carbaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. Los pasos generales son los siguientes:
- Disolver 2-(3,5-dimetilfenoxi)acetohidrazida en etanol.
- Agregar furan-2-carbaldehído a la solución.
- Calentar la mezcla bajo reflujo durante varias horas.
- Enfriar la mezcla de reacción y filtrar el precipitado.
- Lavar y secar el producto para obtener el compuesto deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando solventes y reactivos de grado industrial, e implementando procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina u otras formas reducidas.
Sustitución: Los anillos fenoxi y furano pueden participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo) o los nucleófilos (por ejemplo, aminas) se pueden utilizar en condiciones apropiadas.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado de ácido carboxílico, mientras que la reducción podría producir una amina.
Aplicaciones Científicas De Investigación
Química
En química, (E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que la convierte en un intermedio versátil.
Biología y Medicina
En la investigación biológica y medicinal, este compuesto se investiga por sus posibles propiedades farmacológicas. Puede exhibir actividades antimicrobianas, antiinflamatorias o anticancerígenas, aunque se requieren estudios específicos para confirmar estos efectos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad química y sus grupos funcionales que permiten modificaciones adicionales.
Mecanismo De Acción
El mecanismo por el cual (E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida ejerce sus efectos depende de su aplicación. En química medicinal, podría interactuar con enzimas o receptores específicos, alterando su actividad. El grupo hidrazida puede formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
(E)-2-(Fenoxi)-N’-(furan-2-ilmetileno)acetohidrazida: Carece de los grupos dimetil en el anillo fenoxi.
(E)-2-(3,5-Dimetilfenoxi)-N’-(tiofeno-2-ilmetileno)acetohidrazida: Contiene un anillo de tiofeno en lugar de un anillo de furano.
Singularidad
(E)-2-(3,5-Dimetilfenoxi)-N’-(furan-2-ilmetileno)acetohidrazida es única debido a la presencia de ambos anillos, dimetilfenoxi y furano, que confieren propiedades químicas específicas y potenciales actividades biológicas. La combinación de estos grupos funcionales la diferencia de otros compuestos similares y puede dar lugar a una reactividad y aplicaciones únicas.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-6-12(2)8-14(7-11)20-10-15(18)17-16-9-13-4-3-5-19-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+ |
Clave InChI |
APLDVPMKGAETET-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=CO2)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=CO2)C |
Solubilidad |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
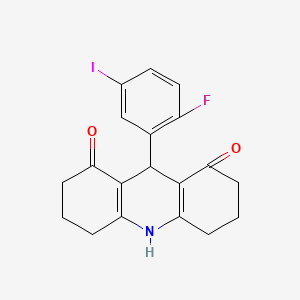

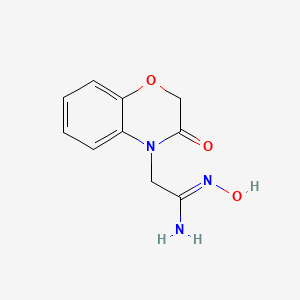
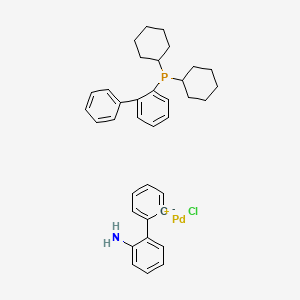
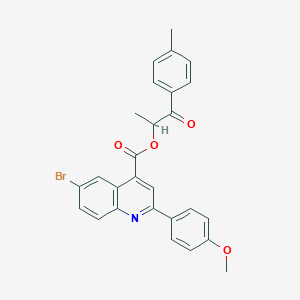
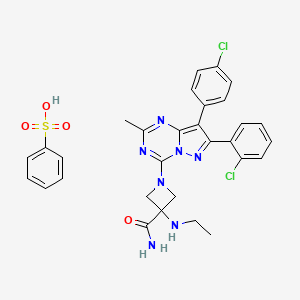

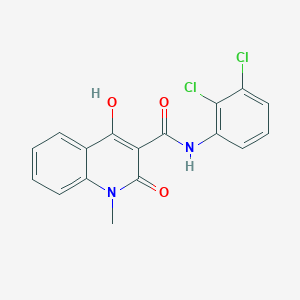
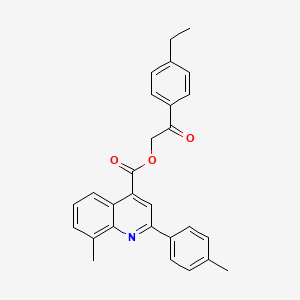
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
